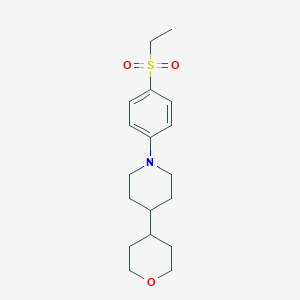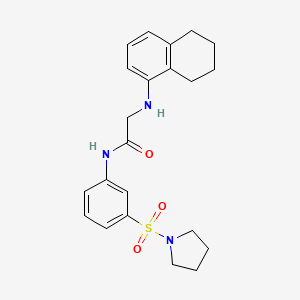![molecular formula C20H22FNO3 B7680327 N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B7680327.png)
N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-(3-fluoro-4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-(3-fluoro-4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
Wirkmechanismus
The mechanism of action of N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-(3-fluoro-4-methoxyphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the inflammatory response. Specifically, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory prostaglandins. By inhibiting COX-2 activity, this compound is able to reduce inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-(3-fluoro-4-methoxyphenyl)acetamide has been found to have other biochemical and physiological effects. For example, this compound has been found to inhibit the activity of certain ion channels in the nervous system, which may contribute to its analgesic effects. Additionally, this compound has been found to have antioxidant properties, which may be beneficial in the treatment of various oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-(3-fluoro-4-methoxyphenyl)acetamide for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, this compound has been found to be stable under various experimental conditions, making it a reliable tool for studying the mechanisms of inflammation and pain. However, one limitation of this compound is that it has not yet been extensively studied in vivo, meaning that its potential side effects and toxicity are not fully understood.
Zukünftige Richtungen
There are many potential future directions for the study of N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-(3-fluoro-4-methoxyphenyl)acetamide. One area of research could be the development of new analogs of this compound with improved pharmacological properties, such as increased potency or selectivity. Additionally, further studies could be conducted to investigate the potential use of this compound in the treatment of various inflammatory and oxidative stress-related diseases. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects and toxicity in vivo.
Synthesemethoden
The synthesis of N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-(3-fluoro-4-methoxyphenyl)acetamide involves the reaction of 3-fluoro-4-methoxybenzaldehyde with cyclopropylmethylamine, followed by the addition of 4-methoxybenzyl bromide and acetic anhydride. This reaction results in the formation of the desired compound, which can be purified using various methods such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-(3-fluoro-4-methoxyphenyl)acetamide has been the subject of numerous scientific studies due to its potential applications in the field of medicine. This compound has been found to have significant anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory diseases such as arthritis and Crohn's disease. Additionally, this compound has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-(3-fluoro-4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO3/c1-24-16-8-6-15(7-9-16)20(14-4-5-14)22-19(23)12-13-3-10-18(25-2)17(21)11-13/h3,6-11,14,20H,4-5,12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZNVLRJGPFHAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2CC2)NC(=O)CC3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[2-(1-Aminocyclobutyl)acetyl]piperazin-1-yl]-2-methyl-2-phenylpropan-1-one](/img/structure/B7680244.png)

![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[1-[(3-methylphenyl)methyl]piperidin-4-yl]urea](/img/structure/B7680253.png)

![2-chloro-4-cyano-N-[[3-(hydroxymethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7680260.png)
![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[2-(3-phenylphenyl)ethyl]urea](/img/structure/B7680273.png)
![N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)methanesulfonamide](/img/structure/B7680280.png)
![N-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-2-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7680284.png)

![[1-Oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl] thiophene-2-carboxylate](/img/structure/B7680311.png)
![5-methyl-2-[5-(2,2,2-trifluoroethoxy)pyrazin-2-yl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7680319.png)
![4-[(2-Chlorophenoxy)methyl]-3-nitrobenzamide](/img/structure/B7680335.png)

![2-[bis(furan-2-ylmethyl)amino]-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B7680356.png)